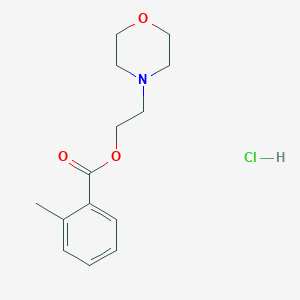![molecular formula C19H28N2O3S B4019442 N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide](/img/structure/B4019442.png)
N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide
Descripción general
Descripción
N-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique biochemical and physiological effects. MPTP is a derivative of succinimide and has been synthesized using various methods.
Mecanismo De Acción
N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ selectively destroys dopaminergic neurons in the substantia nigra by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, resulting in Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models have been used to study the pathogenesis of Parkinson's disease, to test potential therapeutic agents, and to develop new treatments for the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models have several advantages for lab experiments. They are easy to induce, and the symptoms closely resemble those of Parkinson's disease in humans. Therefore, N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models are useful for studying the pathogenesis of the disease and for testing potential therapeutic agents. However, N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models have several limitations. The models are acute, and the symptoms are reversible. Therefore, the models cannot be used to study the long-term effects of the disease. Additionally, the models do not fully replicate the complexity of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research on N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide. One direction is to develop new animal models of Parkinson's disease that more closely resemble the complexity of the disease in humans. Another direction is to develop new therapeutic agents for Parkinson's disease based on the mechanism of action of N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide. Additionally, research could focus on identifying biomarkers for Parkinson's disease using N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide-induced Parkinson's disease models. Finally, research could focus on developing new methods for inducing Parkinson's disease in animal models that are less toxic than N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide.
Aplicaciones Científicas De Investigación
N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide has been widely used in scientific research as a tool to study Parkinson's disease. N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide is converted into a toxic metabolite called MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. Therefore, N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide is used to induce Parkinson's disease in animal models for research purposes.
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-N'-(oxolan-2-ylmethyl)-N'-propylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-3-12-21(14-15-7-6-13-24-15)19(23)11-10-18(22)20-16-8-4-5-9-17(16)25-2/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTUILBYVZDGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCCO1)C(=O)CCC(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4019367.png)
![N-[(2,4-dichlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-3-methylbutanamide](/img/structure/B4019381.png)
![2-[4-(3-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4019394.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-imidazo[2,1-b][1,3]thiazol-6-ylethanamine](/img/structure/B4019403.png)
![2-[(2,4-dichlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4019411.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4019417.png)
![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide](/img/structure/B4019420.png)
![2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4019421.png)
![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-ol](/img/structure/B4019424.png)
![6-oxo-N-[2-(vinyloxy)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carbothioamide](/img/structure/B4019430.png)
![ethyl 1-[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4019433.png)
![3-methyl-2-(4-nitrophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4019450.png)